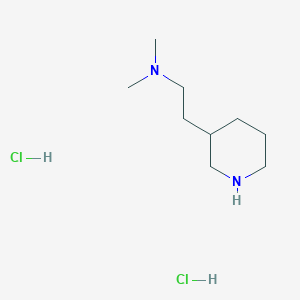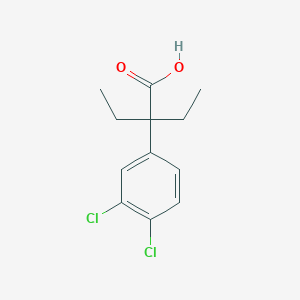![molecular formula C12H17Cl2N B1522840 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene CAS No. 1183596-21-5](/img/structure/B1522840.png)
4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene
Übersicht
Beschreibung
“4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene” is a chemical compound with the CAS Number: 1183596-21-5 . It has a molecular weight of 246.18 . The IUPAC name for this compound is 2-(3,4-dichlorophenyl)-2-ethyl-1-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17Cl2N/c1-3-12(4-2,8-15)9-5-6-10(13)11(14)7-9/h5-7H,3-4,8,15H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Research on the reactions of 1,2-diaminobenzene with 1,3-diketones explores the synthesis of benzodiazepines from 3-substituted derivatives of pentane-2,4-dione, indicating the importance of such structures in synthesizing heterocyclic compounds with potential pharmacological activities (Drewes & Upfold, 1977).
Biofuel Production
- The synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, through metabolic engineering in microorganisms highlights the application of similar alkyl chain compounds in renewable energy sources, where such structures are evaluated for their potential as biofuels (Cann & Liao, 2009).
Conformational and Structural Studies
- Investigations into the conformations of 3-aminomethylene-2,4-pentanedione using vibrational and NMR spectra, along with ab initio calculations, provide insights into the conformational dynamics of similar compounds, which is crucial for understanding their chemical behavior and potential applications in material science or drug design (Gróf et al., 2007).
Corrosion Inhibition
- The study on the inhibition of copper corrosion in nitric acid solutions by ketene dithioacetal derivatives, including 3-[bis(methylthio)methylene]pentane-2,4-dione, demonstrates the relevance of such compounds in materials science, particularly in protecting metals from corrosion (Fiala et al., 2007).
Medicinal Chemistry and Bioactive Compounds
- Synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, and their applications in forming hydrogen-bonded dimers, provide insights into the design and development of novel bioactive compounds with potential pharmaceutical applications (Opozda et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-2-ethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-3-12(4-2,8-15)9-5-6-10(13)11(14)7-9/h5-7H,3-4,8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBHJVBWOYXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)





![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)
![2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522777.png)
![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)
